

# physicochemical properties of Antifungal agent 108

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## Compound of Interest

Compound Name: Antifungal agent 108

Cat. No.: B15579935

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## Part 1: AFK-108

AFK-108 is a potent azole antifungal agent that exerts its effect through the inhibition of lanosterol 14 $\alpha$ -demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.

## Physicochemical Properties of AFK-108

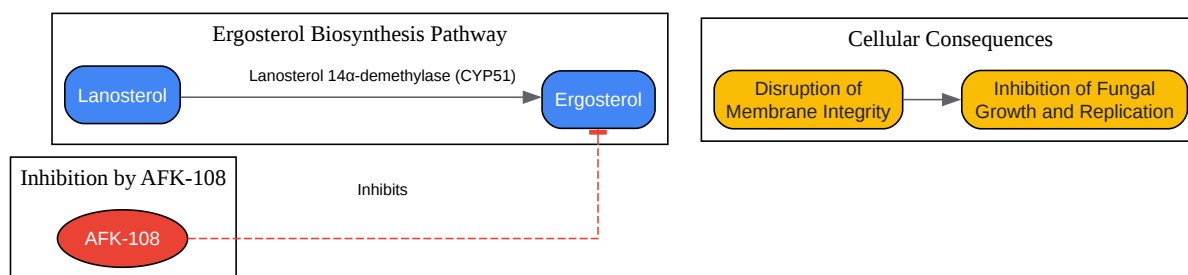
A summary of the known physicochemical properties of AFK-108 is presented below. It should be noted that comprehensive experimental data for several of these parameters are not readily available in the public domain and further investigation may be required.

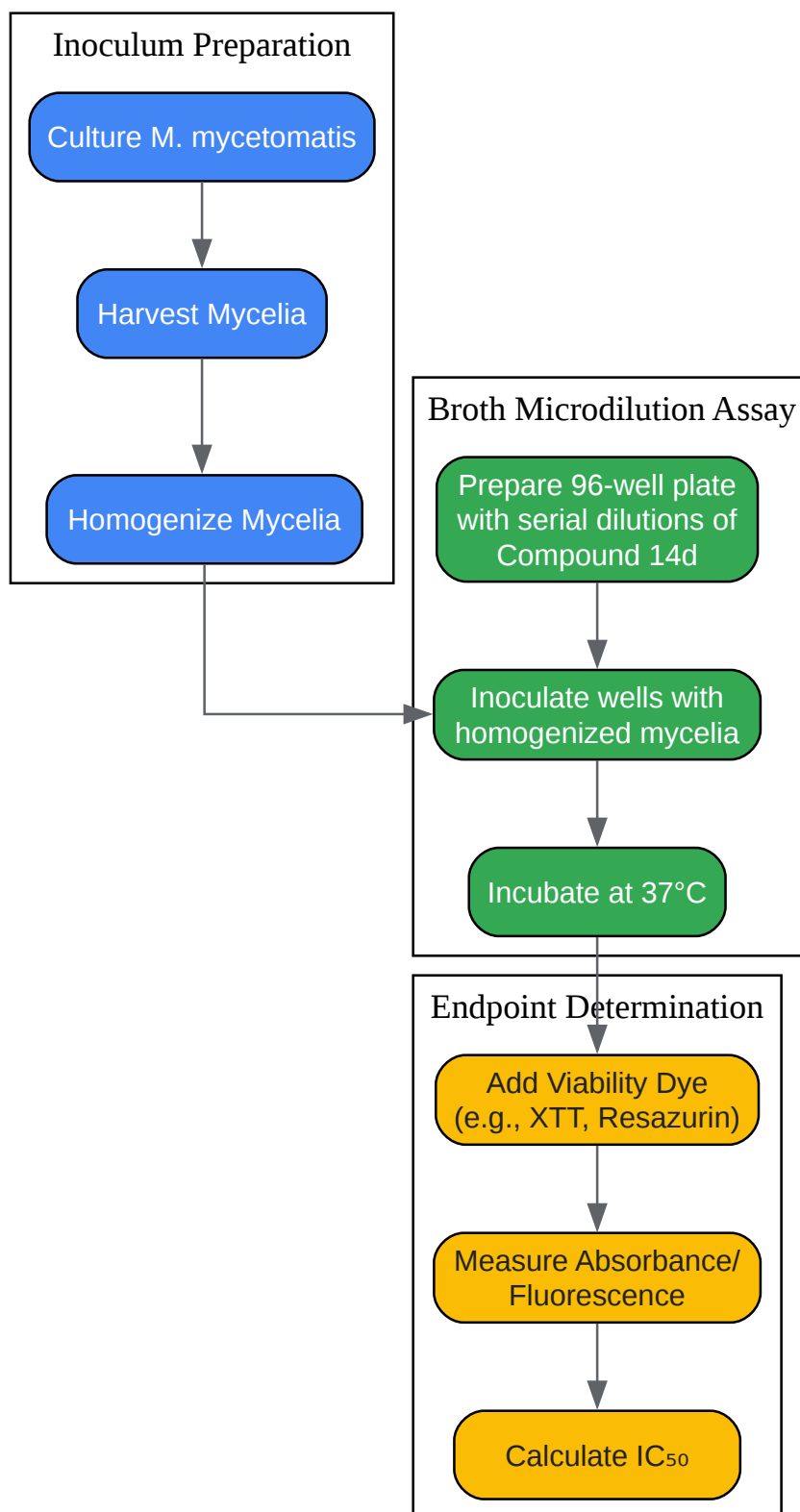
Property	Value	Source
IUPAC Name	1-[2-(2,4-dichlorophenyl)-2-[(E)-3,7-dimethylocta-2,6-dienoxy]ethyl]-1H-imidazole	[1][2]
Molecular Formula	C <sub>21</sub> H <sub>26</sub> Cl <sub>2</sub> N <sub>2</sub> O	[1]
Molecular Weight	393.35 g/mol	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	
LogP	Data not available	
CAS Number	135330-85-7	[1]

## Mechanism of Action and Signaling Pathway

AFK-108, like other azole antifungals, targets the fungal enzyme lanosterol 14 $\alpha$ -demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting lanosterol 14 $\alpha$ -demethylase, AFK-108 disrupts the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic 14 $\alpha$ -methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane. The consequences of this disruption include increased membrane permeability, dysfunction of membrane-associated enzymes, and ultimately, the inhibition of fungal growth and replication.





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## References

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